molecular formula C8H8N4O3 B2775707 Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1443978-77-5

Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No. B2775707
CAS RN: 1443978-77-5
M. Wt: 208.177
InChI Key: QCFBSLUOUOKWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate” is a chemical compound . It is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed . This process comprehensively explores the reaction scope and overcomes some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one core . The core is decorated with various functional groups, including an endocyclic amide nitrogen and an ester functionality .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of eco-compatible catalysts and reaction conditions . The process involves a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.15 and a molecular formula of C7H6N4O3 .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery . This could include further optimization of the synthesis process and exploration of additional functional group modifications .

properties

IUPAC Name

methyl 6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-3-12-6(7(13)9-4)5(10-11-12)8(14)15-2/h3H,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBSLUOUOKWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.